Oxirane-2-carboxylic acid

説明

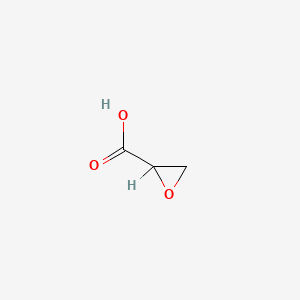

Structure

3D Structure

特性

IUPAC Name |

oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGHWLKHGCENJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964569 | |

| Record name | Oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-11-7 | |

| Record name | Glycidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF67YQ22DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of Oxirane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirane-2-carboxylic acid, also known as glycidic acid, is a reactive trifunctional molecule featuring a carboxylic acid, an epoxide ring, and a chiral center. This combination of functionalities makes it a valuable building block in organic synthesis, particularly for the preparation of more complex chiral molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectroscopic data, synthesis and purification protocols, and known biological activities.

Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄O₃ | PubChem |

| Molecular Weight | 88.06 g/mol | PubChem |

| XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 88.016044 g/mol | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Complexity | 78.1 | PubChem |

Note: These properties are computationally derived and may differ from experimental values.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following are the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the epoxide ring and the carboxylic acid. The methine proton (H-2) and the methylene protons (H-3) of the epoxide ring would appear as a complex multiplet system due to their diastereotopic nature and coupling to each other. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR: The carbon NMR spectrum would display three distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The two carbons of the epoxide ring would appear in the upfield region, typically between 40 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

-

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H stretch: Aliphatic C-H stretching vibrations of the epoxide ring around 3000 cm⁻¹.

-

C=O stretch: A strong absorption band for the carbonyl group of the carboxylic acid, typically between 1700 and 1725 cm⁻¹.

-

C-O-C stretch (epoxide): Asymmetric and symmetric stretching of the epoxide ring, with a characteristic band around 850-950 cm⁻¹ for the ring "breathing" mode.

Mass Spectrometry (MS)

In mass spectrometry, this compound would likely exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxyl group (M-45) and other fragments resulting from the cleavage of the epoxide ring.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.

Epoxide Ring-Opening Reactions

Nucleophiles can attack either of the two carbon atoms of the epoxide ring. Under basic or neutral conditions, the nucleophile will preferentially attack the less substituted carbon (C-3) via an Sₙ2 mechanism. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate, and the nucleophile attacks the more substituted carbon (C-2) due to the partial positive charge stabilization.

Synthesis of this compound

The synthesis of this compound can be challenging due to its reactivity. A common laboratory-scale synthesis involves the epoxidation of an appropriate α,β-unsaturated carboxylic acid or its ester, followed by hydrolysis. Enantioselective syntheses are often employed to obtain the pure (R) or (S) enantiomer, which is crucial for many pharmaceutical applications.

One potential synthetic route starts from glycidol, a readily available chiral building block.

Biological Activity and Signaling Pathways

While this compound itself is not a widely studied bioactive molecule, its derivatives have shown significant biological activities. A notable example is Etomoxir , an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1] CPT-1 is a key enzyme in fatty acid metabolism, and its inhibition shifts cellular energy production from fatty acid oxidation to glycolysis.[1] This mechanism has been explored for the treatment of conditions like heart failure and diabetes.

The core this compound moiety is a key feature for the inhibitory activity of etomoxir. It is believed that the carboxylic acid group facilitates the binding to the enzyme, and the reactive epoxide ring forms a covalent bond with the enzyme, leading to irreversible inhibition.

Some derivatives of other carboxylic acids have been shown to modulate inflammatory signaling pathways such as NF-κB and MAPK .[2][3] While direct evidence for this compound is lacking, its structural features suggest that it or its derivatives could potentially interact with these pathways. Further research is needed to explore these possibilities.

Experimental Protocols

General Synthesis of an this compound Derivative (Illustrative Example)

The following is a general procedure adapted from the synthesis of related compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

α,β-Unsaturated ester (e.g., ethyl acrylate)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfite solution (10%)

-

Brine

-

Anhydrous magnesium sulfate

-

Lithium hydroxide (or other suitable base)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Epoxidation: Dissolve the α,β-unsaturated ester in DCM and cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by adding sodium sulfite solution. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or column chromatography.

Purification by Crystallization

For solid oxirane-2-carboxylic acids, crystallization is an effective purification method. The choice of solvent is critical and should be determined empirically. A common approach is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly to induce crystallization. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood. As epoxides are known to be alkylating agents, they should be considered as potentially mutagenic. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound being used.

Conclusion

This compound is a versatile and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its fundamental properties, particularly the reactivity of the epoxide ring and the presence of a chiral center, make it a valuable precursor for the synthesis of complex and biologically active compounds. While detailed experimental data on the parent acid is limited, the information available for its derivatives provides a strong foundation for its application in research and development. Further investigation into its direct biological activities and role in signaling pathways may unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of Glycidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidic acid (oxiranecarboxylic acid) is a bifunctional organic molecule of significant interest due to its reactive epoxide ring and acidic carboxyl group. This guide provides a comprehensive analysis of the chemical structure and bonding of glycidic acid. While experimental crystallographic data for glycidic acid remains elusive in the surveyed literature, this document presents a detailed examination of its structural analogue, glycolic acid, for which experimental data is available. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of glycidic acid derivatives, spectroscopic data for related compounds, and discusses the known biological context of this molecule. All quantitative data are summarized in structured tables, and relevant chemical transformations are visualized using Graphviz diagrams.

Chemical Structure and Bonding

Glycidic acid, with the chemical formula C₃H₄O₃, possesses a unique molecular architecture characterized by a three-membered epoxide ring directly attached to a carboxylic acid functional group.[1][2] This combination of a strained, reactive electrophilic epoxide and a nucleophilic/acidic carboxyl group dictates its chemical behavior and reactivity.

Molecular Geometry

Precise experimental determination of bond lengths and angles for glycidic acid through techniques like X-ray crystallography has not been reported in the reviewed literature. To provide insight into its molecular geometry, we present computationally derived data alongside experimental data for the closely related acyclic analogue, glycolic acid.

Table 1: Comparison of Bond Lengths (Å) in Glycidic Acid (Computed) and Glycolic Acid (Experimental)

| Bond | Glycidic Acid (Computed - DFT) | Glycolic Acid (Experimental - Neutron Diffraction)[3] |

| C1-C2 (epoxide) | 1.47 | - |

| C2-O (epoxide) | 1.44 | - |

| C1-O (epoxide) | 1.44 | - |

| C1-C3 (carboxyl) | 1.51 | 1.524 |

| C3=O (carbonyl) | 1.21 | 1.253 |

| C3-O (hydroxyl) | 1.35 | 1.309 |

| O-H (hydroxyl) | 0.97 | 0.991 |

| C1-H | 1.09 | - |

| C2-H | 1.09 | 1.093 / 1.094 |

Note: Computed values for glycidic acid are representative and may vary with the level of theory and basis set used.

Table 2: Comparison of Bond Angles (°) in Glycidic Acid (Computed) and Glycolic Acid (Experimental)

| Angle | Glycidic Acid (Computed - DFT) | Glycolic Acid (Experimental - Neutron Diffraction)[3] |

| C1-O-C2 (epoxide) | ~60 | - |

| O-C1-C2 (epoxide) | ~60 | - |

| C1-C2-O (epoxide) | ~60 | - |

| O-C1-C3 | 118 | - |

| C2-C1-C3 | 120 | - |

| C1-C3=O | 124 | 123.9 |

| C1-C3-O (hydroxyl) | 112 | 112.2 |

| O=C3-O (hydroxyl) | 124 | 123.9 |

| C3-O-H | 108 | 107.5 |

The strained nature of the epoxide ring in glycidic acid results in bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This ring strain is a key contributor to the high reactivity of the epoxide moiety towards nucleophiles.

Hybridization and Bonding

-

Epoxide Ring: The carbon atoms of the epoxide ring are sp³ hybridized, forming sigma bonds with each other and with the oxygen atom. The C-C and C-O bonds within the ring are bent, leading to what is often described as "banana bonds," a consequence of poor orbital overlap due to the geometric constraints of the three-membered ring.

-

Carboxylic Acid Group: The carboxyl carbon is sp² hybridized, forming sigma bonds with the adjacent epoxide carbon and the two oxygen atoms. The remaining p-orbital on the carboxyl carbon participates in a pi bond with the carbonyl oxygen. The hydroxyl oxygen is sp³ hybridized.

Spectroscopic Data

Table 3: Spectroscopic Data for Glycolic Acid

| Spectroscopic Technique | Key Features and Assignments[4][5][6][7] |

| ¹H NMR (D₂O) | δ ~4.2 ppm (s, 2H, -CH₂-) |

| ¹³C NMR (D₂O) | δ ~60 ppm (-CH₂-), δ ~177 ppm (-COOH) |

| FT-IR (KBr pellet) | ~3400 cm⁻¹ (O-H stretch, broad), ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch) |

| Raman | Characteristic bands for C-C, C-O, and C=O stretching, and CH₂ deformations. |

Experimental Protocols

The synthesis of glycidic acid can be approached through various methods, with the Darzens glycidic ester condensation followed by saponification being a common and versatile route.

Synthesis of Glycidic Acid via Darzens Condensation and Saponification

This two-step procedure involves the formation of a glycidic ester from an α-haloester and a carbonyl compound, followed by hydrolysis of the ester to the corresponding carboxylic acid.

Experimental Workflow: Darzens Condensation and Saponification

Caption: Workflow for the synthesis of glycidic acid.

Detailed Methodology:

-

Darzens Glycidic Ester Condensation:

-

To a solution of an appropriate aldehyde or ketone and an α-haloester (e.g., ethyl chloroacetate) in an aprotic solvent (e.g., diethyl ether, THF), a strong base (e.g., sodium ethoxide, sodium hydride) is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched with water or a saturated ammonium chloride solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude glycidic ester.

-

Purification can be achieved by column chromatography or distillation.

-

-

Saponification of the Glycidic Ester:

-

The purified glycidic ester is dissolved in a suitable solvent (e.g., ethanol, methanol).

-

An aqueous solution of a strong base (e.g., NaOH, KOH) is added, and the mixture is stirred, often with gentle heating, until the hydrolysis is complete (monitored by TLC).

-

The alcohol is removed under reduced pressure.

-

The remaining aqueous solution containing the glycidate salt is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

-

Acidification to Glycidic Acid:

-

The aqueous solution of the glycidate salt is cooled in an ice bath and carefully acidified with a mineral acid (e.g., HCl, H₂SO₄) to a pH of ~2-3.

-

The precipitated glycidic acid is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt and the solvent is evaporated to yield the glycidic acid.

-

Biological Significance and Signaling Pathways

Direct involvement of glycidic acid in specific signaling pathways in mammalian systems is not well-documented in the current scientific literature. Its high reactivity suggests a transient existence in biological environments. However, the structurally related molecule, glycolic acid, is a known metabolite.

Metabolic Context of Glycolic Acid

Glycolic acid is an intermediate in the metabolism of glycine and is involved in the glyoxylate cycle in some organisms. In humans, it can be oxidized to glyoxylate, which can then be further metabolized to oxalate.[8][9][10] The accumulation of oxalate can lead to the formation of calcium oxalate crystals, a primary cause of kidney stones.

Metabolic Fate of Glycolic Acid

Caption: Simplified metabolic pathway of glycolic acid.

Role in Drug Development

The epoxide and carboxylic acid functionalities of glycidic acid and its derivatives make them valuable building blocks in organic synthesis. They can be used to introduce specific stereocenters and functional groups into more complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of the epoxide ring allows for a variety of nucleophilic ring-opening reactions, leading to the formation of diverse molecular scaffolds.

Conclusion

Glycidic acid presents a fascinating case of a small molecule with high reactivity endowed by its strained epoxide ring and versatile carboxylic acid group. While a complete experimental structural elucidation remains an area for future research, this guide has provided a thorough overview of its chemical bonding, a comparative analysis with its structural analog glycolic acid, detailed synthetic protocols, and a discussion of its biological context. The information and visualizations presented herein are intended to serve as a valuable resource for researchers in chemistry, biology, and pharmaceutical sciences.

References

- 1. Glycidic acid | C3H4O3 | CID 94158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycidic acid - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000115) [hmdb.ca]

- 5. IR, Raman and Ab-initio Calcualtions of Glycolic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. Glycolic acid(79-14-1) 13C NMR spectrum [chemicalbook.com]

- 7. Glycolic acid(79-14-1) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for Glycolic acid (HMDB0000115) [hmdb.ca]

- 9. Glyoxylic Acid, an α-Keto Acid Metabolite Derived from Glycine, Promotes Myogenesis in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Oxirane-2-carboxylic Acid from Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing oxirane-2-carboxylic acid, also known as glycidic acid, from acrylic acid. This compound is a valuable bifunctional molecule containing both an epoxide and a carboxylic acid, making it a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This document details the primary synthetic strategies, presents quantitative data in a structured format, provides experimental protocols for key reactions, and includes visualizations of the chemical pathways and workflows.

Synthetic Strategies

The synthesis of this compound from acrylic acid can be primarily achieved through two main strategies:

-

Direct Epoxidation of Acrylic Acid: This is the most straightforward approach, involving the direct oxidation of the double bond in acrylic acid to form the epoxide ring. Various epoxidizing agents and catalytic systems can be employed for this transformation.

-

Two-Step Synthesis via an Intermediate Ester: This method involves the initial formation of an ester of acrylic acid, which is then epoxidized, followed by hydrolysis of the ester group to yield the desired carboxylic acid. A common variation involves the reaction of acrylic acid with epichlorohydrin to form glycidyl acrylate, which would then require a subsequent, carefully controlled hydrolysis of the acrylate ester without opening the epoxide ring. Another approach is the formation of a simple alkyl ester of acrylic acid, followed by epoxidation and then hydrolysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic approaches, compiled from various sources.

Table 1: Direct Epoxidation of α,β-Unsaturated Acids

| Catalyst/Reagent System | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetraethylammonium Chlorochromate | Acrylic Acid | - | 50% aq. Acetic Acid | - | - | Product Identified | [3] |

| γ-PW₁₀O₃₈V₂(μ-OH)₂]³⁻ | Electron-deficient alkenes | H₂O₂ | - | - | - | Efficient | [1] |

| Lipase (Novozym 435) | Various Alkenes | H₂O₂ / Phenylacetic Acid | - | - | - | 75-99 | [4][5] |

Note: Specific yield for the epoxidation of acrylic acid was not detailed in the available literature, though the product was identified.

Table 2: Synthesis of Glycidyl Acrylate from Acrylic Acid and Epichlorohydrin

| Catalyst | Inhibitor | Acrylic Acid (mol) | Epichlorohydrin (mol) | Temperature (°C) | Time (h) | Reference |

| Triethylamine (TEA) | tert-butyl hydroquinone (TBHQ) | 1 | 1.28 | 80 then 105 | 1 then 2 | [6] |

| Hexamethylenetetramine / Quinoline / 1-Methylimidazole | MEHQ | 1 | 1 - 1.4 | 60 - 100 | - | [7] |

Note: This reaction produces glycidyl acrylate, an ester, which would require a subsequent hydrolysis step to yield this compound.

Experimental Protocols

Synthesis of Glycidyl Acrylate from Acrylic Acid and Epichlorohydrin (Route to an Intermediate)

This protocol is based on the one-step synthesis method which can be adapted for the formation of the glycidyl ester of acrylic acid.

Materials:

-

Acrylic Acid (AA)

-

Epichlorohydrin (ECH)

-

Triethylamine (TEA) or other suitable catalyst (e.g., Hexamethylenetetramine)

-

Polymerization inhibitor (e.g., tert-butyl hydroquinone (TBHQ) or MEHQ)

-

Sodium Hydroxide (for subsequent ring-closure if following a two-step addition-cyclization)

Procedure:

-

To a three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 1 mole of acrylic acid, 1.0 to 1.4 moles of epichlorohydrin, 0.1-1.0% (by weight of reactants) of a catalyst such as triethylamine, and 0.1-0.3% (by weight of reactants) of a polymerization inhibitor like MEHQ.[7]

-

Heat the reaction mixture to a temperature between 60-100 °C.[7] For a specific example using TEA, the mixture is heated to 80°C for 1 hour, followed by 105°C for 2 hours.[6]

-

After the reaction is complete, the excess epichlorohydrin can be removed by vacuum distillation.[6]

-

The resulting intermediate from the ring-opening of epichlorohydrin by acrylic acid is then treated with a base, such as sodium hydroxide (1-1.2 molar equivalents to epichlorohydrin), at a temperature of 30-50 °C to facilitate the ring-closure to form the epoxide ring of glycidyl acrylate.[7]

Note: To obtain the final product, this compound, a selective hydrolysis of the acrylate ester of the resulting glycidyl acrylate would be necessary. This step is challenging as the epoxide ring is susceptible to opening under hydrolytic conditions.

Chemoenzymatic Epoxidation of Alkenes (General Protocol)

This protocol describes a general method for the chemoenzymatic epoxidation of alkenes, which can be adapted for acrylic acid.[4][5]

Materials:

-

Alkene (e.g., Acrylic Acid)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Hydrogen Peroxide (H₂O₂)

-

A carboxylic acid as an oxygen carrier (e.g., Phenylacetic Acid)

-

Solvent (if necessary)

Procedure:

-

In a suitable reaction vessel, the alkene, phenylacetic acid, and immobilized lipase (Novozym 435) are combined.[4][5]

-

Hydrogen peroxide is added to the mixture. The lipase catalyzes the formation of a peroxy acid from the phenylacetic acid and H₂O₂ in situ.

-

The in situ generated peroxy phenylacetic acid then epoxidizes the alkene (acrylic acid) to form the corresponding epoxide (this compound).

-

The reaction progress can be monitored by techniques such as GC-MS.

-

Upon completion, the enzyme can be filtered off, and the product can be isolated and purified from the reaction mixture. This method has shown high yields (75-99%) for a variety of alkenes.[4][5]

Visualizations

Reaction Pathways and Workflows

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for direct epoxidation.

Conclusion

The synthesis of this compound from acrylic acid presents multiple viable routes for researchers. The direct epoxidation of acrylic acid is the most atom-economical method, although finding a highly selective and efficient catalytic system is key. Chemoenzymatic approaches are promising in this regard due to their high selectivity and mild reaction conditions. The two-step synthesis via an ester intermediate, such as glycidyl acrylate, is also a feasible pathway, but requires careful control of the final hydrolysis step to prevent unwanted opening of the epoxide ring. The choice of synthetic route will ultimately depend on the desired scale, available resources, and the specific requirements for product purity and yield. Further research into optimizing the direct epoxidation of acrylic acid could lead to more efficient and sustainable production of this important chemical intermediate.

References

- 1. Glycidic acid - Wikipedia [en.wikipedia.org]

- 2. Oxirane-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. CN100545154C - The synthetic method of (meth)glycidyl acrylate - Google Patents [patents.google.com]

The Darzens Condensation: A Technical Guide to Glycidic Acid Synthesis

The Darzens condensation, also known as the Darzens reaction or glycidic ester condensation, is a cornerstone reaction in organic chemistry for the synthesis of α,β-epoxy esters, commonly referred to as "glycidic esters".[1][2][3][4] Discovered by French chemist Auguste Georges Darzens in 1904, this reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester.[1][2][4] The resulting glycidic esters are highly valuable synthetic intermediates, primarily because they can be readily converted into aldehydes, ketones, and the titular glycidic acids.[2][5] This versatility makes the Darzens condensation a significant tool in the construction of complex molecules, including natural products and pharmaceutical intermediates.[1][3]

This technical guide provides an in-depth examination of the Darzens condensation for the synthesis of glycidic acids, tailored for researchers, scientists, and professionals in drug development. It covers the core reaction mechanism, experimental protocols, and applications, with a focus on quantitative data and procedural detail.

Core Reaction Mechanism

The mechanism of the Darzens condensation proceeds through two primary stages: an initial aldol-type addition followed by an intramolecular nucleophilic substitution (SN2).[1][6][7] The process is initiated by a base, which deprotonates the α-haloester at the α-carbon, generating a resonance-stabilized carbanion or enolate.[8][9][10] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a halohydrin.[6][8][10] In the final step, the newly formed alkoxide attacks the carbon atom bearing the halogen, displacing the halide in an intramolecular SN2 reaction to form the three-membered epoxide ring.[6][8]

Caption: The reaction mechanism of the Darzens condensation.

The stereochemical outcome of the reaction, which determines the cis/trans ratio of the resulting epoxide, is established during these steps.[7][8] The initial attack of the enolate on the carbonyl creates two new stereocenters, leading to diastereomeric halohydrin intermediates.[4] The subsequent ring closure is stereospecific; however, the basic conditions can allow for epimerization of the halohydrin intermediate before cyclization, potentially influencing the final diastereomeric ratio.[10] Often, the reaction favors the formation of the more stable trans glycidic derivative.[6][11]

Scope and Limitations

The Darzens condensation is broadly applicable to a range of substrates. Aromatic aldehydes and ketones, as well as aliphatic and α,β-unsaturated ketones, generally react smoothly to provide good yields.[9][10][11] However, the reaction has several limitations:

-

Substrate Reactivity: Aldehydes are typically more reactive than ketones.[3] Among the α-haloesters, reactivity generally follows the trend of bromoesters being more reactive than chloroesters.[3]

-

Side Reactions: The use of strong bases can lead to competing side reactions. With aliphatic aldehydes, base-catalyzed self-condensation (an aldol reaction) can significantly lower the yield of the desired glycidic ester.[6][10][11]

-

Stereocontrol: Classical Darzens conditions often provide poor stereocontrol, resulting in mixtures of diastereomers.[1] Modern variants have addressed this through the use of chiral phase-transfer catalysts or Lewis acids to achieve high enantioselectivity.[1][8]

-

Product Stability: The glycidic ester product can be susceptible to hydrolysis under the basic reaction conditions, which can complicate isolation and reduce yields.[12]

Quantitative Data on Darzens Condensation

The efficiency of the Darzens condensation is highly dependent on the specific substrates, base, solvent, and reaction conditions. The following table summarizes quantitative data from various reported procedures.

| Carbonyl Compound | α-Halo Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| Benzaldehyde | Phenacyl chloride | NaOH | Water | RT | 2 | 94 | [13] |

| p-Chlorobenzaldehyde | Phenacyl chloride | NaOH | Water | RT | 2 | 95 | [13] |

| p-Bromobenzaldehyde | t-Butyl chloroacetate | K₂CO₃ | MeCN | 25 | 16 | 67 | [12][14] |

| Anisaldehyde | (-)-trans-2-Phenylcyclohexyl chloroacetate | NaH | THF | RT-60 | 12+ | N/A | [9] |

| Piperonal | Methyl 4-bromocrotonate | LDA | THF | -78 to RT | N/A | N/A | [6][9] |

| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide | Ether | 0 - 10 | Several | N/A | [15] |

N/A: Not available in the cited abstract/summary. RT: Room Temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are a general procedure and a specific, cited experimental protocol for the Darzens condensation.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Darzens condensation reaction in a laboratory setting.

Caption: A generalized experimental workflow for the Darzens condensation.

Specific Protocol: Synthesis of 2,3-epoxy-1,3-diphenyl-1-propanone[13]

This protocol describes a solvent-free Darzens condensation of benzaldehyde and phenacyl chloride.

-

Reaction Setup: An equimolar mixture of benzaldehyde (1a), phenacyl chloride (2), and sodium hydroxide (NaOH) is prepared.

-

Reaction Execution: The mixture is stirred in a small amount of water at room temperature for 2 hours.

-

Product Isolation: The crude product precipitates out of the aqueous mixture. It is collected by filtration.

-

Purification: The collected solid is washed with water and dried in a desiccator.

-

Result: This procedure yields 2,3-epoxy-1,3-diphenyl-1-propanone (3a) in 94% yield.[13]

Specific Protocol: General Procedure from Literature[9]

This protocol provides a more general example using an organic solvent.

-

Reaction Setup: A mixture of an aldehyde (5.0 mmol), an α-chloroester (6.0 mmol), and a catalyst (2 mol %) is suspended in THF (10 ml) and stirred for 30 minutes.

-

Base Addition: A base (6.0 mmol) is added to the reaction mixture.

-

Reaction Execution: The mixture is stirred for a specified period (e.g., 24 hours) at room temperature.

-

Workup: The reaction is quenched with water and extracted with ethyl acetate (3 x 15 ml).

-

Purification: The combined organic layers are washed with brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is isolated via flash column chromatography.[9]

Applications in Drug Development

The epoxide functional group is a versatile handle in organic synthesis, and its presence in glycidic esters and acids makes them valuable intermediates in the pharmaceutical industry.[3][16] The epoxy ring can be opened by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.[9]

The Darzens reaction serves as a key step in the synthesis of numerous bioactive molecules and complex natural products.[1] Notable examples include its application in the synthesis of HIV-1 protease inhibitors and the side chains of the anticancer drug Taxol.[1] Furthermore, glycidyl-containing compounds are used in the development of advanced materials for drug delivery systems, where the reactive epoxide moiety allows for conjugation with biomolecules or polymers.[16] The synthesis of pharmaceutical intermediates, which are crucial building blocks for active pharmaceutical ingredients (APIs), often relies on robust C-C bond-forming reactions like the Darzens condensation to construct the core molecular framework efficiently.[3][17]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Darzens Glycidic Ester Synthesis [unacademy.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Darzens reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Darzen glycidic | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Darzens Reaction [organic-chemistry.org]

- 9. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]

In-depth Technical Guide on the Stability and Decomposition Pathways of Glycidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidic acid, also known as oxiranecarboxylic acid, is a bifunctional molecule containing both an epoxide and a carboxylic acid moiety. This unique structure makes it a valuable intermediate in organic synthesis, but also imparts a degree of instability. Understanding the stability profile and decomposition pathways of glycidic acid is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the stability of glycidic acid under various conditions and details its primary decomposition pathways. The document includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and visual representations of decomposition mechanisms and analytical workflows.

Introduction

Glycidic acid (CAS 503-11-7) is a reactive organic compound with the molecular formula C₃H₄O₃. Its structure, featuring a strained three-membered epoxide ring adjacent to a carboxylic acid group, is the primary determinant of its chemical reactivity and inherent instability. While its esters, known as glycidic esters, are relatively stable and widely used in organic synthesis (e.g., in the Darzens reaction), glycidic acid itself is known to be unstable, particularly at elevated temperatures and under acidic conditions.

The principal decomposition pathway for glycidic acid is decarboxylation, which can be accompanied by rearrangement or further reactions of the resulting intermediates. The rate and products of decomposition are highly dependent on factors such as pH, temperature, and the solvent system. This guide aims to provide a detailed understanding of these factors and their impact on the stability of glycidic acid.

Factors Influencing the Stability of Glycidic Acid

The stability of glycidic acid is influenced by several key environmental factors:

-

pH: The pH of the solution is a critical factor. Acidic conditions are known to catalyze the decomposition of glycidic acid, primarily through decarboxylation.

-

Temperature: Elevated temperatures significantly accelerate the degradation of glycidic acid. It is reported to decarboxylate readily upon heating.

-

Solvent: The choice of solvent can influence the stability of glycidic acid. Protic solvents may participate in solvolysis reactions with the epoxide ring.

-

Presence of Nucleophiles: The epoxide ring is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of various degradation products.

Decomposition Pathways of Glycidic Acid

The decomposition of glycidic acid can proceed through several pathways, with decarboxylation and hydrolysis being the most prominent.

Decarboxylation

Decarboxylation is the most well-documented decomposition pathway for glycidic acids. This reaction involves the loss of carbon dioxide (CO₂) and typically occurs upon heating or under acidic conditions. The mechanism of acid-catalyzed decarboxylation is believed to proceed through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the corresponding aldehyde.

A proposed mechanism for the acid-catalyzed decarboxylation is as follows:

-

Protonation of the epoxide oxygen.

-

Concerted ring-opening and decarboxylation through a six-membered cyclic transition state.

-

Formation of an enol intermediate.

-

Tautomerization of the enol to the final aldehyde product.

Hydrolysis

The epoxide ring of glycidic acid is susceptible to hydrolysis, which involves the nucleophilic attack of water. This reaction can be catalyzed by both acids and bases and leads to the formation of a diol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This results in the formation of 2,3-dihydroxypropanoic acid (glyceric acid).

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons occurs, leading to the same diol product after protonation.

Quantitative Stability Data

Quantitative data on the stability of the parent glycidic acid is scarce in the literature. However, studies on related compounds can provide valuable insights. For instance, kinetic studies on the acid hydrolysis of other epoxides and the decarboxylation of substituted glycidic acids have been reported.

Table 1: Qualitative Summary of Glycidic Acid Stability

| Condition | Stability | Primary Decomposition Pathway |

| Acidic (low pH) | Low | Decarboxylation, Hydrolysis |

| Neutral (pH ~7) | Moderate | Slower Hydrolysis |

| Basic (high pH) | Low | Hydrolysis |

| Elevated Temperature | Very Low | Decarboxylation, Hydrolysis |

| Room Temperature | Low to Moderate | Slow Decomposition |

| Refrigerated (-20°C) | High | Generally stable for storage |

Experimental Protocols for Stability Assessment

To assess the stability of glycidic acid and characterize its degradation products, a forced degradation study can be performed. The following protocols provide a general framework that can be adapted based on specific research needs.

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of a substance to identify potential degradation products and establish stability-indicating analytical methods[1].

Stress Conditions:

-

Acid Hydrolysis: Dissolve glycidic acid in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve glycidic acid in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat a solution of glycidic acid with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid glycidic acid at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of glycidic acid to UV light (e.g., 254 nm) for 24 hours.

Analytical Methods

A stability-indicating HPLC method is crucial for separating and quantifying glycidic acid from its degradation products.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the carboxyl group.

-

Sample Preparation: Samples from the forced degradation study should be neutralized (if necessary) and diluted with the mobile phase before injection.

GC-MS is a powerful technique for identifying volatile degradation products, particularly after derivatization.

-

Derivatization: The carboxylic acid and hydroxyl groups of glycidic acid and its degradation products can be derivatized (e.g., silylation) to increase their volatility.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.

-

Detection: Mass spectrometry provides structural information for the identification of unknown degradation products.

NMR spectroscopy is invaluable for the structural elucidation of degradation products.

-

¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure of the parent compound and its degradants.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments help to establish the connectivity of atoms within the molecules, aiding in the unambiguous identification of degradation products.

-

Reaction Monitoring: NMR can be used to monitor the degradation of glycidic acid in real-time by observing the disappearance of the parent signals and the appearance of new signals corresponding to the degradation products.

Conclusion

Glycidic acid is an inherently unstable molecule, and its stability is significantly influenced by pH, temperature, and the presence of other reactive species. The primary decomposition pathways are decarboxylation, leading to the formation of an aldehyde, and hydrolysis, resulting in a diol. While quantitative kinetic data for the parent glycidic acid is limited, a thorough understanding of these decomposition pathways and the factors that promote them is essential for its successful application in synthesis. The experimental protocols outlined in this guide provide a framework for conducting stability studies and characterizing the degradation profile of glycidic acid, enabling researchers and drug development professionals to handle and utilize this versatile compound effectively. Further research is warranted to generate comprehensive quantitative stability data for glycidic acid under a wider range of conditions.

References

Spectroscopic Profile of Oxirane-2-carboxylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Oxirane-2-carboxylic acid (also known as glycidic acid). This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

This compound is a bifunctional molecule containing both a reactive epoxide ring and a carboxylic acid group, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Understanding its structural features through spectroscopic analysis is crucial for its application and for quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | ~3.5 - 3.7 | Doublet of doublets (dd) | J_H2-H3a, J_H2-H3b |

| H-3a | ~2.8 - 3.0 | Doublet of doublets (dd) | J_H3a-H3b, J_H2-H3a |

| H-3b | ~3.0 - 3.2 | Doublet of doublets (dd) | J_H3a-H3b, J_H2-H3b |

| -COOH | > 10 | Broad singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ) (ppm) |

| C-2 | ~48 - 52 |

| C-3 | ~45 - 49 |

| -COOH | ~170 - 175 |

Note: The chemical shift of the carboxylic acid carbon is typically in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

Significant IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad and strong, characteristic of hydrogen-bonded dimers |

| 1760 - 1690 | C=O (Carboxylic Acid) | Strong and sharp |

| 1320 - 1210 | C-O (Carboxylic Acid) | Medium to strong |

| 1280 - 1230 | Epoxide Ring | Asymmetric C-O-C stretch |

| 950 - 810 | Epoxide Ring | Symmetric C-O-C stretch (rocking) |

| 880 - 750 | Epoxide Ring | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Expected Mass Spectral Data

| m/z | Ion | Notes |

| 88 | [M]⁺ | Molecular ion peak (may be weak) |

| 71 | [M-OH]⁺ | Loss of hydroxyl radical |

| 45 | [COOH]⁺ | Carboxyl group fragment |

| 43 | [M-COOH]⁺ | Loss of carboxyl group |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar nature of the carboxylic acid, deuterated chloroform (CDCl₃) may be used, but for better solubility and to observe the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the carboxylic acid. A common method is esterification, for example, by reaction with diazomethane or a silylating agent like BSTFA. For direct infusion analysis using techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation and Parameters:

-

Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Data Acquisition: Acquire spectra over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation.

Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reaction Mechanisms of Oxirane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Oxirane-2-carboxylic acid, also known as glycidic acid, and its derivatives are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Their unique structure, combining a strained epoxide ring with a carboxylic acid moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Synthesis of this compound Derivatives: The Darzens Condensation

The most prominent method for synthesizing α,β-epoxy esters, the precursors to oxirane-2-carboxylic acids, is the Darzens condensation. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also referred to as a glycidic ester.[1][2]

The reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes and ketones, which react to provide good yields of the corresponding glycidic esters.[3] The choice of base is critical, with common options including sodium ethoxide, potassium tert-butoxide, and sodium amide.[3]

Reaction Mechanism

The mechanism of the Darzens condensation is analogous to an aldol reaction and proceeds through the following key steps:[4]

-

Enolate Formation: A strong base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate.

-

Intramolecular S

N2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular SN2 fashion, displacing the halide and forming the epoxide ring.[2]

References

The Stereochemical Landscape of Glycidic Acid: A Technical Guide for Drug Discovery and Development

An In-depth Exploration of Chirality, Synthesis, and Analysis of Glycidic Acid and its Derivatives

Introduction

Glycidic acid, a simple oxiranecarboxylic acid, and its ester or amide derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The precise stereochemical configuration of these three-membered heterocyclic compounds is often critical for their desired therapeutic efficacy and safety profile. A notable example is the synthesis of Diltiazem, a calcium channel blocker, where the specific (2R,3S) stereoisomer of methyl 3-(4-methoxyphenyl)glycidate is a key intermediate.[1][2] This guide provides a comprehensive technical overview of the chirality and stereochemistry of glycidic acid and its derivatives, focusing on synthetic strategies to control stereochemistry, detailed experimental protocols, and methods for chiral analysis. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this important class of chiral synthons.

Understanding the Chirality of Glycidic Acid Derivatives

Glycidic acid itself, with one chiral center at the C2 position of the oxirane ring, exists as a pair of enantiomers. However, the majority of synthetically and pharmaceutically relevant glycidic acid derivatives are substituted at the C3 position, introducing a second chiral center. This gives rise to a more complex stereochemical landscape, with the potential for four stereoisomers, which exist as two pairs of enantiomers that are diastereomeric to each other.[2]

These diastereomers are commonly referred to as cis and trans isomers, based on the relative orientation of the substituents on the oxirane ring. The trans isomer is generally the thermodynamically more stable and, in many cases, the desired diastereomer for further synthetic transformations.[2] The two enantiomers of the trans diastereomer are designated, for example, as (2R,3S) and (2S,3R).

The ability to selectively synthesize a single, desired stereoisomer is of paramount importance in drug development to maximize therapeutic effect and minimize potential off-target effects or toxicity associated with other stereoisomers.

Stereoselective Synthesis of Glycidic Acid Derivatives

Several synthetic strategies have been developed to achieve high levels of stereocontrol in the formation of glycidic acid derivatives. The choice of method often depends on the desired stereoisomer, the substrate, and the scalability of the process. The primary approaches include the Darzens condensation, enantioselective epoxidation of α,β-unsaturated esters, and kinetic resolution of racemic mixtures.

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic and widely used method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with an aldehyde or ketone in the presence of a base.[3][4] This reaction proceeds through an initial aldol-type addition followed by an intramolecular nucleophilic substitution to form the epoxide ring.[4]

While the Darzens condensation is a powerful tool for constructing the glycidic ester backbone, it typically provides a mixture of cis and trans diastereomers, with a general preference for the more stable trans isomer.[4] Achieving high enantioselectivity in the Darzens reaction is challenging and often requires the use of chiral auxiliaries or catalysts.

Logical Workflow for Glycidic Acid Derivative Synthesis

References

An In-Depth Technical Guide to the Health and Safety of Oxirane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for Oxirane-2-carboxylic acid (CAS 503-11-7), also known as glycidic acid or 2,3-epoxypropionic acid. The information is intended to support risk assessment and safe handling procedures in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, information on structurally related substances is included to provide a conservative estimation of its potential hazards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for exposure and for designing appropriate handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₃H₄O₃ | [CymitQuimica[1]](--INVALID-LINK--), [LGC Standards[2]](--INVALID-LINK--) |

| Molecular Weight | 88.06 g/mol | [CymitQuimica[1]](--INVALID-LINK--), [LGC Standards[2]](--INVALID-LINK--) |

| CAS Number | 503-11-7 | [CymitQuimica[1]](--INVALID-LINK--), [Sigma-Aldrich[3]](--INVALID-LINK--), [LGC Standards[2]](--INVALID-LINK--) |

| Appearance | Neat | [CymitQuimica[1]](--INVALID-LINK--) |

| Synonyms | Glycidic acid, Oxiranecarboxylic acid, 2,3-Epoxypropionic acid, Epihydrinic acid, Ethylene Oxide-carboxylic Acid, 2,3-Epoxy-propanoic Acid | --INVALID-LINK--1], [LGC Standards[2]](--INVALID-LINK--) |

Toxicological Data

Table 2: Acute Oral Toxicity Data

| Test Substance | Species | Route | LD50 | GHS Category | Source |

| Oxirane | Mouse | Oral | 280 mg/kg bw | Category 3 | [NICNAS[4]](--INVALID-LINK--) |

| Oxirane (in silico) | - | Oral | 2830 mg/kg | Category 5 | [The Pharma Innovation Journal[5]](--INVALID-LINK--) |

Table 3: Skin and Eye Irritation Potential (Qualitative Assessment)

| Endpoint | Observation | Basis | Source |

| Skin Irritation | Potential irritant | Epoxy resins are known skin irritants and sensitizers, causing contact dermatitis.[6][7][8][9] | [Construction Solutions[6]](--INVALID-LINK--), [DermNet[7]](--INVALID-LINK--), [PubMed Central[8]](--INVALID-LINK--), [HMP Global Learning Network[9]](--INVALID-LINK--) |

| Eye Irritation | Potential irritant | No specific data, but compounds with acidic properties and the potential to be reactive (epoxide ring) should be considered potential eye irritants. | General chemical principles |

Table 4: Genotoxicity Potential

| Test Substance | Assay | Result | Source |

| Oxirane (in silico) | Mutagenicity | Active (Probability Score: 0.69) | [The Pharma Innovation Journal[5]](--INVALID-LINK--) |

Experimental Protocols

Standardized and validated test guidelines from the Organisation for Economic Co-operation and Development (OECD) are the globally recognized methods for assessing the safety of chemicals. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes based on a stepwise procedure with a minimum number of animals.[10][11][12][13]

Methodology:

-

Test Animals: Typically, a small number of rats (usually females) are used for each step.[10]

-

Dose Levels: The study starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[13]

-

Procedure: A group of three animals is dosed with the starting concentration. The outcome (mortality or survival) determines the next step. If no mortality is observed, the next higher dose is administered to another group of three animals. If mortality occurs, the test is repeated at a lower dose level to confirm the result.[10][13]

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[13]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at specific dose levels.[10]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation by using a reconstructed human epidermis model.[14][15][16][17][18]

Methodology:

-

Test System: A commercially available reconstructed human epidermis model is used.[15]

-

Application: The test substance is applied topically to the surface of the skin model.

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: After incubation, the viability of the skin cells is determined using a colorimetric assay (e.g., MTT assay).[15]

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[15]

Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD 437)

The BCOP assay is an in vitro method that uses isolated bovine corneas to assess the potential of a substance to cause severe eye damage.[1][19][20][21][22]

Methodology:

-

Test System: Freshly isolated bovine corneas are mounted in a specialized holder.[20]

-

Application: The test substance is applied to the epithelial surface of the cornea.[20]

-

Incubation: The cornea is incubated for a specific period.

-

Measurement of Opacity: The degree of corneal opacity (cloudiness) is measured using an opacitometer.[20]

-

Measurement of Permeability: The permeability of the cornea is assessed by measuring the amount of fluorescein dye that can pass through it.[20]

-

Endpoint: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the substance's eye irritation potential.[1]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[23][24][25]

Methodology:

-

Test Strains: A set of specific bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[23]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the control.[25]

Metabolic Pathways

Specific metabolic pathways for this compound have not been extensively studied. However, the metabolism of simpler oxiranes and related carboxylic acids can provide insights into its likely fate in biological systems.

The epoxide ring is a reactive electrophilic site susceptible to enzymatic and non-enzymatic reactions. The primary metabolic pathways for oxiranes involve:

-

Epoxide Hydrolase: This enzyme catalyzes the hydrolysis of the epoxide to a diol. In the case of this compound, this would likely result in the formation of 2,3-dihydroxypropanoic acid (glyceric acid).

-

Glutathione S-transferase (GST): This enzyme conjugates the epoxide with glutathione, a key step in the detoxification of many xenobiotics. This would lead to the formation of a glutathione conjugate that can be further metabolized and excreted.

The carboxylic acid group may also undergo metabolic transformations, but the reactivity of the epoxide ring is expected to be the dominant factor in its initial metabolism.

Health and Safety Recommendations

Given the lack of specific toxicity data, a cautious approach is recommended when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a respirator may be necessary.

-

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

-

Conclusion

While specific health and safety data for this compound is limited, a conservative approach based on the properties of structurally related oxiranes and carboxylic acids is warranted. The compound should be handled as a potential irritant and mutagen. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure. Further toxicological testing following established OECD guidelines is necessary to fully characterize the hazard profile of this chemical.

References

- 1. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]

- 2. Oxirane-2-carboxylic Acid | LGC Standards [lgcstandards.com]

- 3. This compound (as K salt) | 503-11-7 [sigmaaldrich.com]

- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Error [cpwrconstructionsolutions.org]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Prevalence of skin sensitization and dermatitis among epoxy‐exposed workers in the wind turbine industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. iivs.org [iivs.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. nucro-technics.com [nucro-technics.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. enfo.hu [enfo.hu]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. nucro-technics.com [nucro-technics.com]

The Genesis of Glycidic Acid: A Technical History for the Modern Researcher

An in-depth exploration of the discovery and historical synthesis of glycidic acid, from the seminal work of Darzens to the foundational experimental protocols that paved the way for its contemporary applications in research and drug development.

Introduction

Glycidic acid, known systematically as oxirane-2-carboxylic acid, is an organic compound featuring both a carboxylic acid and an epoxide functional group. Its derivatives, particularly glycidic esters, have been instrumental as synthetic intermediates for over a century. The strategic importance of this chemical scaffold lies in its ability to undergo further transformations, such as ring-opening and decarboxylation, to yield valuable aldehydes and ketones. This technical guide delves into the historical context of the discovery of glycidic acid's primary synthetic route, the development of its synthesis, and the original experimental protocols that defined its early understanding. For researchers, scientists, and drug development professionals, this historical perspective provides a foundational understanding of the chemistry that underpins many modern synthetic strategies.

The Discovery of the Darzens Condensation

The history of glycidic acid is inextricably linked to the discovery of a method for the synthesis of its esters. The French chemist Auguste Georges Darzens (1867–1954) first reported the synthesis of α,β-epoxy esters, or "glycidic esters," in 1904.[1][2] This reaction, now famously known as the Darzens condensation (or Darzens glycidic ester condensation), involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[1][2] Darzens published his findings in a series of notes in the prestigious French scientific journal Comptes Rendus de l'Académie des Sciences.[1][3]

At the time, the field of organic chemistry was rapidly expanding, yet the understanding of reaction mechanisms was still in its nascent stages. Darzens' discovery provided a novel and reliable route to epoxides, which were a relatively new class of compounds.[1] His work was a significant contribution, expanding the synthetic chemist's toolkit and opening up new pathways for the synthesis of complex organic molecules.

The Evolution of Glycidic Acid Synthesis

The original Darzens condensation focused on the formation of glycidic esters. The subsequent hydrolysis of these esters yields the corresponding glycidic acid. This two-step process, from carbonyl and α-haloester to glycidic acid, became the classical approach to synthesizing this class of compounds.

The general mechanism, as understood from a modern perspective, involves the deprotonation of the α-haloester by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes an intramolecular SN2 reaction to form the epoxide ring.[2][4]

Early work by Darzens and his contemporaries primarily utilized bases such as sodium ethoxide and sodium amide, with solvents like diethyl ether or benzene. While the initial reports often described the yields qualitatively as "good" or "very satisfactory," the reaction's efficiency was dependent on the specific substrates and conditions.

Experimental Protocols from the Early 20th Century

The following protocols are representative of the methods used in the early 1900s for the synthesis of glycidic esters and their subsequent hydrolysis to glycidic acids. These are based on descriptions from the historical literature.

Protocol 1: Synthesis of Ethyl Phenylglycidate via Darzens Condensation

This protocol describes the reaction of benzaldehyde with ethyl chloroacetate to form ethyl 3-phenylglycidate.

Materials:

-

Benzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Absolute diethyl ether

-

Ice

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared in absolute diethyl ether in a flask equipped with a dropping funnel and a condenser.

-

The flask is cooled in an ice bath to maintain a temperature between 0 and 10 °C.

-